[1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone
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Overview
Description
1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including an amino group, trifluoromethyl group, and difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopentadiene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl and difluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It may have applications in treating diseases by targeting specific molecular pathways .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone : Unique due to its combination of trifluoromethyl and difluorophenyl groups.
- 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone : Similar structure but with dichlorophenyl group instead of difluorophenyl.
Uniqueness
The uniqueness of 1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H11F5N2OS |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
[3-amino-8-(trifluoromethyl)-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraen-4-yl]-(2,4-difluorophenyl)methanone |
InChI |
InChI=1S/C18H11F5N2OS/c19-7-4-5-10(11(20)6-7)14(26)15-13(24)12-8-2-1-3-9(8)16(18(21,22)23)25-17(12)27-15/h4-6H,1-3,24H2 |
InChI Key |
VHNHBGKJCMVHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C(=C(S3)C(=O)C4=C(C=C(C=C4)F)F)N)C(F)(F)F |
Origin of Product |
United States |
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